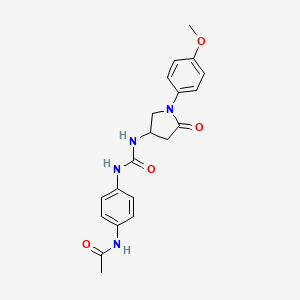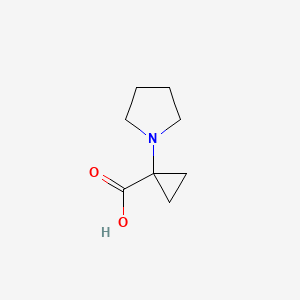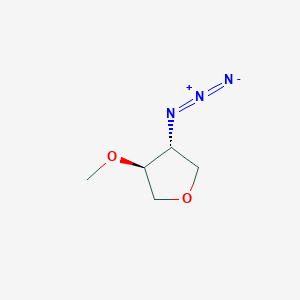![molecular formula C6H9F2N3O B2697552 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine CAS No. 1855936-94-5](/img/structure/B2697552.png)
5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine, also known as DFP-10825, is a small molecule inhibitor that has been used in scientific research to study various biological processes.
Wissenschaftliche Forschungsanwendungen
5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine has been used in scientific research to study various biological processes. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC) and phosphodiesterase (PDE). It has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects.
Wirkmechanismus
5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine inhibits the activity of PKC and PDE by binding to their active sites. PKC is involved in various cellular processes, including cell growth and differentiation, and its inhibition can lead to decreased cell proliferation. PDE is involved in the regulation of cyclic nucleotide levels in cells, and its inhibition can lead to increased levels of cyclic nucleotides, which can have various physiological effects.
Biochemical and Physiological Effects:
5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine in lab experiments is its specificity for PKC and PDE, which allows for the study of these enzymes in isolation. Additionally, 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of using 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine is its relatively low potency compared to other PKC and PDE inhibitors, which may require higher concentrations to achieve the desired effect.
Zukünftige Richtungen
There are several future directions for research on 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine. One area of interest is the study of its effects on other biological processes, such as angiogenesis and apoptosis. Additionally, the development of more potent derivatives of 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine could lead to improved efficacy in cancer treatment. Finally, the use of 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine in combination with other drugs could lead to synergistic effects and improved outcomes in various diseases.
Synthesemethoden
5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid with difluoromethyl ether to form the difluoromethyl ether derivative. This derivative is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-methylpyridine to form 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine.
Eigenschaften
IUPAC Name |
5-(difluoromethoxymethyl)-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3O/c1-11-4(2-5(9)10-11)3-12-6(7)8/h2,6H,3H2,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTJPGWARFUNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)COC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2697482.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2697487.png)
![2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2697490.png)

![2-(3-chlorophenyl)-4-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2697492.png)